![molecular formula C24H22N2O6 B12384520 (2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one](/img/structure/B12384520.png)
(2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one” is a complex organic molecule featuring multiple functional groups, including benzodioxole and piperazine moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the benzodioxole and piperazine rings, followed by their coupling through appropriate linkers. Typical reaction conditions may include:
Formation of Benzodioxole Rings: This can be achieved through cyclization reactions involving catechol derivatives and formaldehyde.
Piperazine Ring Formation: Piperazine can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The final coupling of the benzodioxole and piperazine moieties may involve condensation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This may involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反応の分析
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: The benzodioxole rings can be oxidized to form quinones.
Reduction: The piperazine ring can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions may vary depending on the specific substitution, but typical reagents include halogens, acids, and bases.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield secondary amines.
科学的研究の応用
The compound may have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of advanced materials or as a catalyst.
作用機序
The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds may interact with molecular targets like enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
(2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one: can be compared with other benzodioxole and piperazine derivatives.
Unique Features: The specific arrangement of functional groups and the conjugated dienone system may confer unique properties, such as enhanced binding affinity or specific reactivity.
List of Similar Compounds
Benzodioxole Derivatives: Compounds containing the benzodioxole moiety.
Piperazine Derivatives: Compounds containing the piperazine ring.
For precise and detailed information, consulting scientific literature and databases is recommended
特性
分子式 |
C24H22N2O6 |
|---|---|
分子量 |
434.4 g/mol |
IUPAC名 |
(2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one |
InChI |
InChI=1S/C24H22N2O6/c27-23(4-2-1-3-17-5-7-19-21(13-17)31-15-29-19)25-9-11-26(12-10-25)24(28)18-6-8-20-22(14-18)32-16-30-20/h1-8,13-14H,9-12,15-16H2/b3-1+,4-2+ |
InChIキー |
RPAQJSKJIGJAEU-ZPUQHVIOSA-N |
異性体SMILES |
C1CN(CCN1C(=O)/C=C/C=C/C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=C(C=C4)OCO5 |
正規SMILES |
C1CN(CCN1C(=O)C=CC=CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=C(C=C4)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


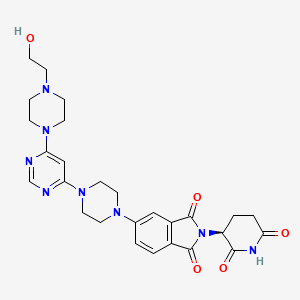
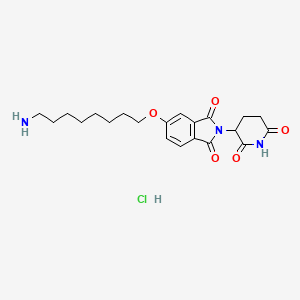
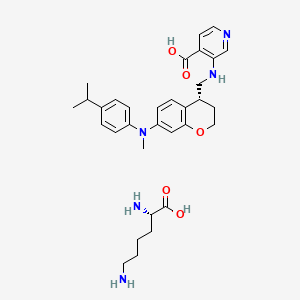
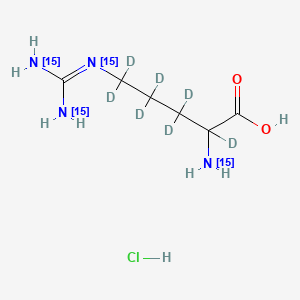
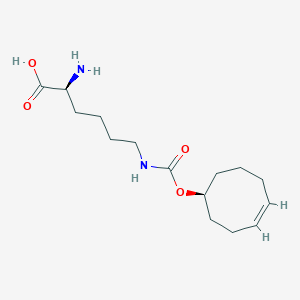
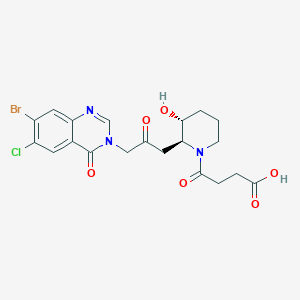
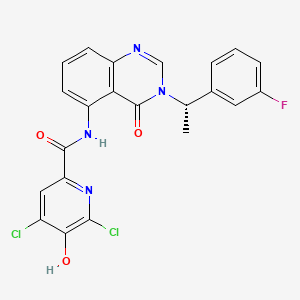
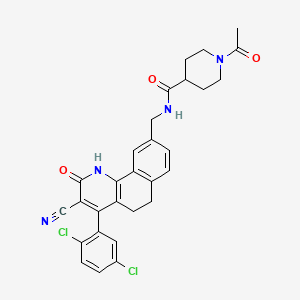

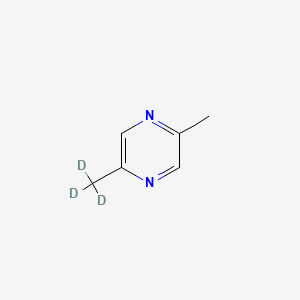
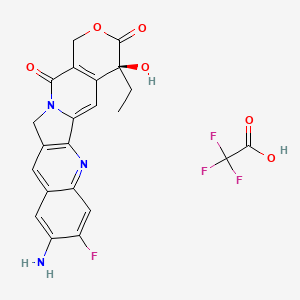

![disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12384505.png)
![8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B12384510.png)
